[(Pyrazin-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13412104
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
![[(Pyrazin-2-ylmethyl)-amino]-acetic acid -](/images/structure/VC13412104.png)
Specification
Molecular Formula | C7H9N3O2 |
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Molecular Weight | 167.17 g/mol |
IUPAC Name | 2-(pyrazin-2-ylmethylamino)acetic acid |
Standard InChI | InChI=1S/C7H9N3O2/c11-7(12)5-9-4-6-3-8-1-2-10-6/h1-3,9H,4-5H2,(H,11,12) |
Standard InChI Key | SOWAZENJYOGXNP-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=N1)CNCC(=O)O |
Canonical SMILES | C1=CN=C(C=N1)CNCC(=O)O |
Introduction
Structural and Physicochemical Properties
[(Pyrazin-2-ylmethyl)-amino]-acetic acid (CAS: 1353956-60-1) has the molecular formula C₇H₉N₃O₂ and a molecular weight of 181.15 g/mol. Key structural features include:
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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Amino-acetic acid side chain: A glycine derivative attached via a methylene bridge to the pyrazine ring.
Table 1: Molecular Properties
Synthesis Methods
The compound is synthesized via nucleophilic substitution and coupling reactions:
Key Synthetic Routes
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Coupling Reactions:
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One-Pot Cyclocondensation:
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
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1 | Pyrazine-2-carbaldehyde, glycine ethyl ester, T3P, DIPEA, DMF, 80°C, 12h | 68% | |
2 | Hydrolysis with NaOH (1M), RT, 2h | 95% |
Chemical Reactivity and Derivatives
The compound undergoes reactions at both the amino and carboxylic acid functional groups:
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Acylation: Forms amides with acyl chlorides.
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Esterification: Reacts with alcohols to produce esters.
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Complexation: Binds metal ions (e.g., Cu²⁺, Fe³⁺) via the pyrazine nitrogen and carboxylate group .
Table 3: Common Derivatives
Derivative | Application | Reference |
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Methyl ester | Improved lipophilicity for drug delivery | |
Amide conjugates | Antimicrobial agents | |
Metal complexes | Antioxidant and catalytic uses |
Biological Activities
Antimicrobial Properties
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Mechanism: Disrupts bacterial cell membranes and inhibits enzyme activity (e.g., aldose reductase) .
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Activity:
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MIC values: 4–16 µg/mL against E. coli and S. aureus.
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Synergistic effects with fluoroquinolones.
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Antioxidant Activity
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Scavenges DPPH radicals (41.48% inhibition at 1 µM) and suppresses lipid peroxidation (88.76% at 100 µM) .
Applications in Research and Industry
Medicinal Chemistry
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Drug Development: Core structure for kinase inhibitors (e.g., p38 MAPK) and antimicrobial agents .
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Biochemical Probes: Used to study enzyme mechanisms (e.g., aldose reductase) .
Material Science
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Coordination Polymers: Serves as a ligand for metal-organic frameworks (MOFs) with catalytic applications.
Comparison with Structural Analogs
Table 4: Analog Comparison
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